molecular formula C22H23FN2O6 B569825 3-Hydroxy Citalopram Oxalate CAS No. 1332724-03-4

3-Hydroxy Citalopram Oxalate

Katalognummer: B569825
CAS-Nummer: 1332724-03-4
Molekulargewicht: 430.432
InChI-Schlüssel: BCDRARVFULFXRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy Citalopram Oxalate: is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. This compound is characterized by the presence of a hydroxy group at the third position of the citalopram molecule, combined with oxalic acid to form the oxalate salt. The molecular formula of this compound is C22H23FN2O6, and it has a molecular weight of 430.43 .

Wissenschaftliche Forschungsanwendungen

3-Hydroxy Citalopram Oxalate has several applications in scientific research:

Wirkmechanismus

Target of Action

3-Hydroxy Citalopram Oxalate, also known as Citalopram Related Compound B, is a derivative of Citalopram . Citalopram and its S-isomer, Escitalopram, are selective serotonin reuptake inhibitors (SSRIs) that primarily target the serotonin transporter (SERT) . They are used to restore serotonergic function in the treatment of depression and anxiety .

Mode of Action

The compound interacts with its target, the serotonin transporter, by inhibiting the reuptake of serotonin (5-HT) in the central nervous system (CNS) . This inhibition results in an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic pathway . By inhibiting the reuptake of serotonin, the compound increases the availability of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission . The downstream effects of this enhancement include mood elevation and reduction of anxiety .

Pharmacokinetics

The pharmacokinetics of this compound are likely to be similar to those of Citalopram and Escitalopram . These compounds are rapidly absorbed after oral administration, reaching maximum plasma concentrations in approximately 3–4 hours . They exhibit linear and dose-proportional pharmacokinetics in the 10–30 mg/day dose range . The elimination half-life of these compounds is about 27–33 hours, consistent with once-daily administration .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its enhancement of serotonergic neurotransmission . This enhancement can lead to mood elevation and reduction of anxiety, which are the desired therapeutic effects in the treatment of depression and anxiety disorders .

Action Environment

Environmental factors such as temperature can influence the action, efficacy, and stability of this compound . For instance, thermal degradation studies have shown that Citalopram and Escitalopram undergo decomposition at certain temperatures . Therefore, the storage and handling conditions of the compound can significantly impact its stability and effectiveness .

Biochemische Analyse

Biochemical Properties

It is known that Citalopram, a related compound, primarily targets the serotonin transporter (SERT), which is responsible for serotonin reuptake at the terminals and cell bodies of serotonergic neurons .

Cellular Effects

Citalopram, a related compound, has been shown to inhibit 5-HT neuronal firing in the dorsal raphe nucleus and potentiate 5-HTP-induced behaviors more potently than other compounds .

Molecular Mechanism

Citalopram, a related compound, has been shown to inhibit 5-HTT functions approximately 2 times more potently than other compounds .

Temporal Effects in Laboratory Settings

Citalopram, a related compound, has been analyzed for thermal degradation, suggesting potential stability and degradation characteristics that could be relevant to 3-Hydroxy Citalopram Oxalate .

Dosage Effects in Animal Models

Citalopram, a related compound, has been shown to have differential effects in mouse models of anxiety and depression at different dosages .

Metabolic Pathways

Dysregulated oxalate metabolism has been linked to various diseases , suggesting potential involvement of this compound in these pathways.

Transport and Distribution

Studies on a knockout mouse model of P-glycoprotein indicate that P-glycoprotein transports various antidepressants, including Citalopram, across the blood-brain barrier back into the plasma, thereby reducing accumulation of these drugs in the murine brain .

Subcellular Localization

Subcellular compartmentalization is an important intracellular channeling mechanism for the production of specific classes of isoprenoids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Citalopram Oxalate involves several key steps:

    Grignard Reaction: The initial step involves the Grignard reaction of 5-cyano-phthalide with 4-fluorophenylmagnesium bromide in tetrahydrofuran (THF) to form a benzophenone intermediate.

    Hydrolysis and Esterification: This intermediate undergoes hydrolysis followed by selective esterification to yield a diol compound.

    Cyclization: The diol is then cyclized using methanesulfonyl chloride and triethylamine in dichloromethane to form the isobenzofuran structure.

    Oxalate Formation: Finally, the compound is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Hydroxy Citalopram Oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Hydroxy Citalopram Oxalate is unique due to the presence of the hydroxy group at the third position, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. This structural modification can influence its binding affinity to the serotonin transporter and its overall therapeutic profile .

Eigenschaften

IUPAC Name

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-hydroxy-3H-2-benzofuran-5-carbonitrile;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2.C2H2O4/c1-23(2)11-3-10-20(15-5-7-16(21)8-6-15)18-9-4-14(13-22)12-17(18)19(24)25-20;3-1(4)2(5)6/h4-9,12,19,24H,3,10-11H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDRARVFULFXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(C=C(C=C2)C#N)C(O1)O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332724-03-4
Record name 1332724-03-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.